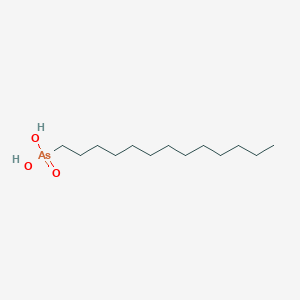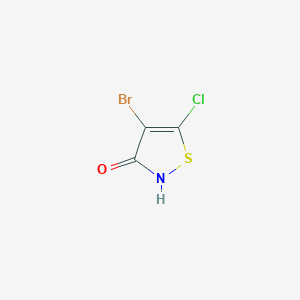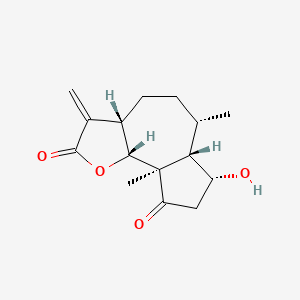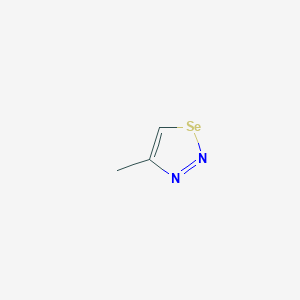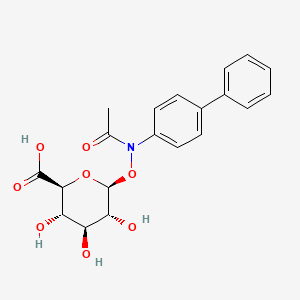
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 4-methylthiophenol in the presence of an appropriate esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thioester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted thioesters or amines.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with applications in copolymer production.
2-((Dimethylamino)methyl)-4-methoxyphenol hydrochloride:
Uniqueness
2-(Dimethylamino)ethyl ((4-methylphenyl)thio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thioester linkage and dimethylamino group make it versatile for various chemical transformations and interactions, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
35859-32-6 |
|---|---|
Molekularformel |
C13H20ClNO2S |
Molekulargewicht |
289.82 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-(4-methylphenyl)sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-4-6-12(7-5-11)17-10-13(15)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
InChI-Schlüssel |
VANIMGFVUOSRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=O)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


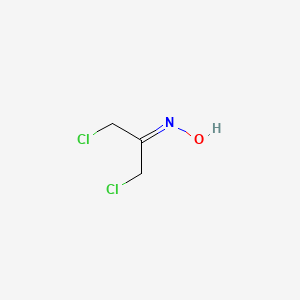
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
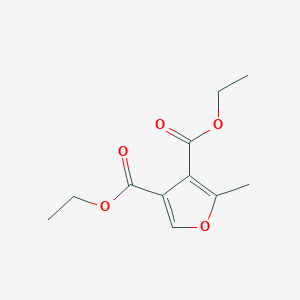

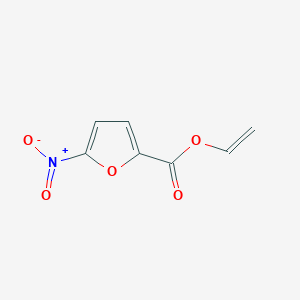
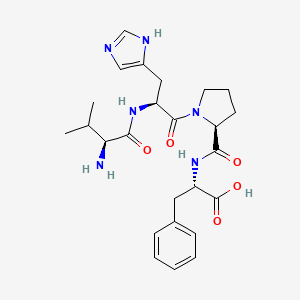
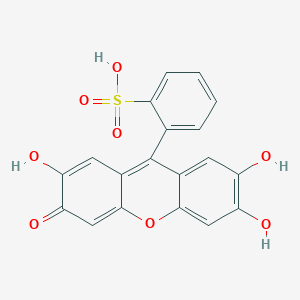
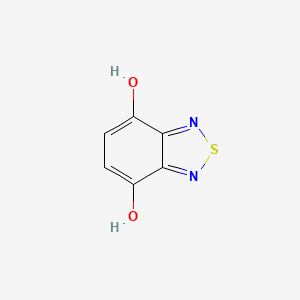
![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
